N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of a triazole ring, a benzo[c][1,2,5]thiadiazole moiety, and a carboxamide group
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It is known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . This suggests that the compound may interact with its targets through hydrogen bonding, facilitated by the nitrogen atoms in the triazole ring.
Biochemical Pathways
It is known that triazole derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
It is known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
It is known that the compounds synthesized are thermally stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then linked to a butan-2-yl group. This intermediate is subsequently reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the triazole ring and the subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often require precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring and the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide: shares structural similarities with other triazole and benzo[c][1,2,5]thiadiazole derivatives.
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.
Benzo[c][1,2,5]thiadiazole derivatives: Used in organic electronics and as fluorescent probes.
Uniqueness
The unique combination of the triazole ring and benzo[c][1,2,5]thiadiazole moiety in this compound provides distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-9(2)13(6-20-8-15-7-16-20)17-14(21)10-3-4-11-12(5-10)19-22-18-11/h3-5,7-9,13H,6H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGFKAAJCCYLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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